1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
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Overview
Description
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a complex organic compound featuring a benzodioxole moiety, a pyridinyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Attachment of the Benzodioxole to Piperazine: The benzodioxole moiety is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the intermediate compound.
Introduction of the Pyridinyl Group: The final step involves the acylation of the intermediate with 3-(pyridin-2-yloxy)benzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyridinyl group can be reduced to a piperidine derivative under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and regulation.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or neurological disorders, due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the pyridinyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-2-ol
- 1-(2H-1,3-benzodioxol-5-yl)-2-(pyridin-2-yl)ethanone
- 1-(2H-1,3-benzodioxol-5-yl)-3-(pyridin-2-yl)propan-2-ol
Uniqueness
Compared to similar compounds, 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is unique due to the presence of both a benzodioxole and a pyridinyl group attached to a piperazine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-24(19-4-3-5-20(15-19)31-23-6-1-2-9-25-23)27-12-10-26(11-13-27)16-18-7-8-21-22(14-18)30-17-29-21/h1-9,14-15H,10-13,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCGOQJESAZSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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